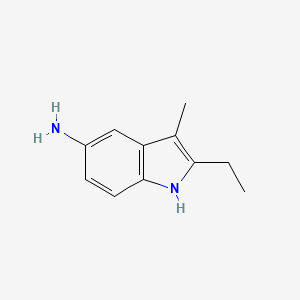

2-ethyl-3-methyl-1H-indol-5-amine

Description

Historical Context and Significance of the Indole (B1671886) Nucleus in Organic Chemistry

The history of indole is intrinsically linked to the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. bhu.ac.in A few years later, in 1869, he proposed its chemical structure. Initially isolated from coal tar, it was soon discovered that the indole core is a fundamental component of many naturally occurring molecules, including the essential amino acid tryptophan and various alkaloids. wikipedia.org This realization in the 1930s intensified interest in indole chemistry, a field that remains highly active today. The discovery of drugs like the anti-inflammatory indomethacin (B1671933) further solidified the importance of the indole nucleus in medicinal chemistry. bhu.ac.in

Structural Features and Core Reactivity Patterns of Indole and its Derivatives

Indole (C₈H₇N) is an aromatic heterocyclic organic compound featuring a bicyclic structure where a six-membered benzene (B151609) ring is fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. wikipedia.org This planar molecule is aromatic due to the delocalization of ten π-electrons over the ring system. byjus.com

A key characteristic of indole's reactivity is its electron-rich nature, which makes it highly susceptible to electrophilic aromatic substitution. nih.gov The most reactive position is the C3 carbon of the pyrrole ring, which is estimated to be 10¹³ times more reactive than a carbon in benzene. Consequently, many reactions, such as the Vilsmeier-Haack formylation, occur exclusively at this position. If the C3 position is already substituted, electrophilic attack typically occurs at the C2 position, and if both C2 and C3 are occupied, substitution may occur on the benzene ring. Unlike many amines, indole is not basic because the lone pair of electrons on the nitrogen atom participates in the aromatic system, making them unavailable for protonation. However, strong acids can protonate indole, primarily at the C3 position.

Overview of Research Trajectories in Indole Chemistry with Relevance to Complex Substituted Indoles

Research into indole chemistry has followed several key trajectories. A major focus has been the development of synthetic methods to construct the indole core. The Fischer indole synthesis, developed by Emil Fischer in 1883, is one of the oldest and most reliable methods for creating substituted indoles from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. wikipedia.orgbyjus.com Other significant methods include the Leimgruber-Batcho, Reissert, Madelung, and Bartoli syntheses, each offering different advantages for accessing various substitution patterns. bhu.ac.in

The functionalization of the pre-formed indole ring is another major area of research. Alkylation, nitration, and other substitution reactions allow for the creation of a vast library of complex indole derivatives. bhu.ac.in These synthetic efforts are largely driven by the diverse applications of substituted indoles. In medicinal chemistry, the indole scaffold is found in a wide array of drugs, including anticancer agents (e.g., vincristine), antimigraine drugs (triptans), and anti-inflammatory medications. byjus.com The structural versatility of the indole nucleus allows it to mimic natural substrates and interact with various biological targets like enzymes and receptors. byjus.com Furthermore, indole-based compounds are investigated in materials science for applications such as organic light-emitting diodes (OLEDs).

Focus and Scope of Academic Research on 2-ethyl-3-methyl-1H-indol-5-amine

Specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the compound is listed in chemical supplier databases, indicating its availability for research purposes. bldpharm.com Its structure, featuring a 2,3-dialkyl-substituted indole with an amine group on the benzene ring, places it firmly within the class of complex substituted indoles.

Based on established principles of indole chemistry, the synthesis of this compound would likely proceed through a multi-step process. A plausible route is the Fischer indole synthesis, which would involve reacting a suitably substituted phenylhydrazine (such as 4-aminophenylhydrazine) with 2-pentanone under acidic conditions to form the 2-ethyl-3-methylindole core, followed by amination or starting with a protected amino group. wikipedia.org

The reactivity of this compound can be inferred from its structure. With the C2 and C3 positions occupied by the ethyl and methyl groups, any further electrophilic substitution would be directed to the benzene portion of the molecule. The amine group at the C5 position is an electron-donating group, which would influence the regioselectivity of such reactions. Common reactions for this type of compound would include oxidation of the indole ring, reduction, and further substitution on the aromatic system.

The potential research interest in this compound likely stems from the biological activities observed in analogous indole derivatives. Substituted indoles are studied for their potential as antimicrobial, antioxidant, and anticancer agents. The specific substitution pattern of an ethyl group at C2, a methyl group at C3, and an amine at C5 provides a unique combination of steric and electronic properties that could be explored for interaction with various biological targets.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-ethyl-3-methyl-1H-indol-5-amine |

InChI |

InChI=1S/C11H14N2/c1-3-10-7(2)9-6-8(12)4-5-11(9)13-10/h4-6,13H,3,12H2,1-2H3 |

InChI Key |

QSZCDRGDAJZSQS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(N1)C=CC(=C2)N)C |

Origin of Product |

United States |

Reaction Mechanisms in the Formation and Transformation of 2 Ethyl 3 Methyl 1h Indol 5 Amine

Mechanistic Elucidation of Named Indole (B1671886) Syntheses

Several classic and modern named reactions provide access to the indole core. The mechanisms of these reactions dictate the substitution patterns achievable on both the pyrrole (B145914) and benzene (B151609) rings.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important methods for preparing substituted indoles. thermofisher.comwikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of 2-ethyl-3-methyl-1H-indol-5-amine, the required starting materials would be (4-aminophenyl)hydrazine and 2-pentanone.

The mechanism proceeds through several key steps:

Hydrazone Formation: The (4-aminophenyl)hydrazine reacts with 2-pentanone to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine or 'ene-hydrazine' isomer. wikipedia.org

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: After protonation of the enamine, the crucial step is a wikipedia.orgwikipedia.org-sigmatropic rearrangement (a type of Claisen rearrangement), which forms a new carbon-carbon bond and results in a di-imine intermediate. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring. wikipedia.org

Cyclization and Aromatization: The di-imine intermediate undergoes cyclization to form an aminoacetal (or aminal). Subsequent elimination of ammonia (B1221849) under acidic conditions leads to the formation of the aromatic indole ring. wikipedia.org

When using an unsymmetrical ketone like 2-pentanone, two regioisomeric indoles can be formed. The selectivity is influenced by factors such as the acidity of the medium and steric effects. thermofisher.com Computational studies have shown that electron-donating substituents can sometimes divert the reaction, leading to cleavage of the N-N bond and failure of the cyclization. nih.gov

Besides the Fischer synthesis, other named reactions also utilize sigmatropic rearrangements to construct the indole framework, offering alternative routes to substituted indoles.

Bartoli Indole Synthesis: This reaction produces substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgonlineorganicchemistrytutor.com A key advantage is its ability to generate 7-substituted indoles, which are difficult to access via classical methods. wikipedia.orgingentaconnect.com The mechanism involves:

Initial attack of the Grignard reagent on the nitro group, which, after decomposition, forms a nitrosoarene. wikipedia.org

A second equivalent of the Grignard reagent adds to the nitrosoarene.

The critical step is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the resulting intermediate, which is facilitated by a bulky ortho-substituent. wikipedia.orgonlineorganicchemistrytutor.com

Intramolecular cyclization and subsequent reaction with a third equivalent of the Grignard reagent, followed by an acidic workup, yields the final indole product. wikipedia.orgjk-sci.com

Gassman Indole Synthesis: The Gassman synthesis is a one-pot reaction that creates substituted indoles from an aniline (B41778) and a ketone bearing a thioether substituent. wikipedia.orgsynarchive.com The key step in this synthesis is a wikipedia.orgsynarchive.com-sigmatropic rearrangement. wikipedia.orgresearchgate.net The mechanism unfolds as follows:

An N-chloroaniline is generated by treating the starting aniline with an oxidizing agent like tert-butyl hypochlorite (B82951). wikipedia.org

This is followed by the addition of an α-thioketone, forming a sulfonium (B1226848) ion at low temperatures. wikipedia.org

Addition of a base, such as triethylamine, deprotonates the intermediate to form a sulfonium ylide. wikipedia.org

This ylide rapidly undergoes a wikipedia.orgsynarchive.com-sigmatropic rearrangement (Sommelet-Hauser type) to give an α-amino ketone. researchgate.net

This ketone then undergoes condensation to form a 3-thiomethylindole. wikipedia.org The thioether group can subsequently be removed using Raney nickel. wikipedia.orgresearchgate.net

| Synthesis | Key Rearrangement | Typical Starting Materials | Notes |

| Fischer | wikipedia.orgwikipedia.org-Sigmatropic | Phenylhydrazine, Ketone/Aldehyde | Most widely used method; can be one-pot. thermofisher.com |

| Bartoli | wikipedia.orgwikipedia.org-Sigmatropic | ortho-Substituted Nitroarene, Vinyl Grignard | Excellent for 7-substituted indoles. wikipedia.orgingentaconnect.com |

| Gassman | wikipedia.orgsynarchive.com-Sigmatropic | Aniline, α-Thioketone | One-pot synthesis yielding 3-thioalkylindoles. wikipedia.orgsynarchive.com |

Electrophilic and Nucleophilic Substitution Mechanisms on Substituted Indoles

The indole ring is π-excessive, making it highly reactive towards electrophiles. bhu.ac.in The preferred site of electrophilic attack is the C3 position, as the resulting intermediate cation (an indoleninium ion) is stabilized by the nitrogen lone pair without disrupting the aromaticity of the benzene ring. bhu.ac.inpearson.comquora.com If the C3 position is blocked, as in this compound, electrophilic substitution typically occurs at the C2 position, though this is energetically less favorable as it involves disrupting the benzene π-system. rsc.org However, an alternative mechanism suggests that electrophilic attack on a 3-substituted indole can still occur at C3 to form a 3,3-disubstituted indolenine, which then rearranges to the 2,3-disubstituted product. rsc.org The electron-donating alkyl groups at C2 and C3, and the amino group at C5, further activate the ring towards electrophilic attack.

Common Electrophilic Substitution Reactions:

Mannich Reaction: This reaction introduces an aminomethyl group, typically at the C3 position. It involves the reaction of indole with formaldehyde (B43269) and a secondary amine (like dimethylamine) to form an iminium ion, which acts as the electrophile. testbook.comlibretexts.orgwikipedia.org The resulting product, a gramine (B1672134), is a useful intermediate for further substitutions. bhu.ac.in

Vilsmeier-Haack Reaction: This reaction is used to formylate indoles, typically at the C3 position, using a Vilsmeier reagent (e.g., generated from POCl₃ and DMF). ijpcbs.comchemistrysteps.com Even indoles with electron-withdrawing groups can undergo this reaction smoothly. bhu.ac.in For 2,3-disubstituted indoles, formylation can sometimes be directed to other positions depending on the substrate. orgchemres.orgsemanticscholar.org

Nucleophilic Substitution: Direct nucleophilic substitution on the electron-rich indole ring is generally difficult. However, it can be achieved under specific circumstances. For instance, substitution can occur on indoles bearing a good leaving group, such as a halide, or on activated substrates like 1-hydroxyindoles. clockss.orgcore.ac.ukresearchgate.net In the case of gramine derivatives, the dimethylamino group can act as a leaving group upon quaternization, allowing nucleophiles to attack the C3-methylene carbon. bhu.ac.inresearchgate.net

Radical Intermediates and Pathways in Indole Chemistry

While ionic pathways dominate indole chemistry, radical reactions offer alternative and powerful methods for functionalization. Radical intermediates can be generated through various means, including photochemical induction or the use of radical initiators.

Computational studies have shown that, in contrast to electrophilic attack, the addition of electron-deficient radicals to the indole nucleus can preferentially occur at the C2 position. nih.gov The resulting C2-substituted radical intermediate is often lower in energy than the C3-adduct. nih.gov This selectivity provides a complementary approach to traditional electrophilic substitutions.

One notable application is the coupling of indoles with α-keto radicals, which can be generated from enolates. nih.gov This method allows for the formation of a challenging C3-C(acyl) bond, taking advantage of the indole's intrinsic nucleophilicity to react with the electrophilic radical intermediate. nih.gov

Intramolecular Cyclization Mechanisms Relevant to Substituted Indole Formation

Intramolecular cyclization reactions are powerful strategies for constructing the indole core, often providing access to complex and highly substituted derivatives. These methods typically involve forming one of the key bonds of the pyrrole ring in the final step.

Heck Cyclization: The palladium-catalyzed Heck reaction can be applied intramolecularly to synthesize indoles. For instance, an aza-Heck cyclization of an aniline derivative onto a pendant alkene can form the indoline (B122111) scaffold, which can then be oxidized to the indole. nih.gov Reductive Heck cyclizations, which can be initiated by photo-induced electron transfer, allow for the cyclization of substrates like N-(2-chlorobenzoyl)indoles to form polycyclic indole systems via radical intermediates. nih.govacs.org

Other Palladium-Catalyzed Cyclizations: Palladium catalysts are versatile in promoting various indole-forming cyclizations. For example, the reaction of 2-alkynyl anilines with allylic alcohols can produce β-indole ketones. mdpi.com Another approach involves the intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines, which proceeds via a palladium-hydride species to furnish 2,3-disubstituted indoles. organic-chemistry.org

Radical Cyclizations: Visible-light-mediated protocols can promote the intramolecular reductive cyclization of substrates like N-allyl-2-haloanilines. rsc.org These reactions often proceed through the formation of an electron-donor-acceptor (EDA) complex between the substrate and a reagent like an organosilane, generating radical intermediates without the need for a transition metal or a photocatalyst. rsc.org

| Reaction Type | Key Intermediate/Catalyst | Bond Formed in Cyclization | Example Substrate |

| Reductive Heck | Phenyl Radical Intermediate, Pd-catalyst or Light | C-C | N-(2-chlorobenzoyl)indole nih.gov |

| Aza-Heck | Pd-catalyst | C-N | N-hydroxy aniline with pendant alkene nih.gov |

| Radical Cyclization | Aryl Radical, Visible Light/TTMSS | C-C | N-allyl-2-iodoaniline rsc.org |

| Pd-Catalyzed Alkyne Cyclization | Palladium-Hydride Species | C-C and C-N | 2-(1-alkynyl)-N-alkylideneaniline organic-chemistry.org |

Advanced Spectroscopic and Spectroelectrochemical Characterization Methodologies for Substituted Indoles

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. For 2-ethyl-3-methyl-1H-indol-5-amine, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential for complete signal assignment.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are critical for deciphering the complex spin systems within a molecule. emerypharma.comyoutube.com

Correlation Spectroscopy (COSY): This proton-detected 2D experiment reveals proton-proton (¹H-¹H) J-coupling networks. sdsu.edu For this compound, a COSY spectrum would be expected to show a correlation between the methyl and methylene (B1212753) protons of the ethyl group. It would also confirm the connectivity of the aromatic protons on the benzene (B151609) ring portion of the indole (B1671886) nucleus.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.educolumbia.edu This is invaluable for assigning carbon signals based on the more easily interpretable proton spectrum. For instance, the proton signal for the C-4 proton would show a cross-peak to the C-4 carbon signal, and the methylene protons of the ethyl group would correlate to the methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-4 bonds) between protons and carbons, which is crucial for piecing together the molecular framework, especially around quaternary carbons. sdsu.educolumbia.edu Key HMBC correlations for this compound would include:

Correlations from the protons of the 2-ethyl group to carbons C-2 and C-3.

Correlations from the protons of the 3-methyl group to carbons C-2, C-3, and C-3a.

Correlations from the aromatic protons (H-4, H-6, H-7) to adjacent and geminal carbons, confirming the substitution pattern.

Correlation from the indole N-H proton to carbons C-2, C-7a, and C-3a.

Based on data from similarly substituted indoles, the expected NMR chemical shifts can be predicted. youtube.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| N1-H | ~7.8-8.2 (broad singlet) | - | Chemical shift is solvent dependent. |

| C2 | - | ~138-140 | Quaternary carbon, substituted with ethyl group. |

| C2-CH₂CH₃ | ~2.7-2.9 (quartet) | ~18-20 | Coupled to the adjacent methyl protons. |

| C2-CH₂CH₃ | ~1.2-1.4 (triplet) | ~14-16 | Coupled to the adjacent methylene protons. |

| C3 | - | ~107-109 | Quaternary carbon, substituted with methyl group. |

| C3-CH₃ | ~2.2-2.4 (singlet) | ~8-10 | - |

| C3a | - | ~128-130 | Quaternary carbon, ring junction. |

| C4 | ~6.9-7.1 (doublet) | ~118-120 | Ortho coupling to H-6 is not expected. |

| C5 | - | ~139-141 | Quaternary carbon, substituted with amine group. |

| C5-NH₂ | ~3.5-4.5 (broad singlet) | - | Chemical shift is solvent dependent. |

| C6 | ~6.6-6.8 (doublet of doublets) | ~110-112 | Coupled to H-7 and H-4. |

| C7 | ~7.0-7.2 (doublet) | ~110-112 | Coupled to H-6. |

| C7a | - | ~130-132 | Quaternary carbon, ring junction. |

Vibrational Spectroscopy for Molecular Structure and Bonding Insights

Fourier Transform Infrared (FT-IR) Spectroscopy and Band Assignment

FT-IR spectroscopy is particularly sensitive to polar bonds and is therefore excellent for identifying the functional groups in this compound. The spectrum would be characterized by distinct stretching and bending vibrations. For instance, studies on similar indole and amine-containing structures provide a basis for assigning the expected vibrational modes. mdpi.com

Table 2: Predicted FT-IR Bands and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| ~3350 | N-H stretch | Indole (-NH) |

| 3050-3000 | C-H stretch | Aromatic Ring |

| 2975-2850 | C-H stretch (asymmetric and symmetric) | Ethyl and Methyl Groups |

| 1620-1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1470-1440 | C-H bend (scissoring/asymmetric) | Ethyl and Methyl Groups |

| 1370-1350 | C-H bend (symmetric umbrella) | Methyl Group |

| 1300-1200 | C-N stretch | Aromatic Amine |

FT-Raman Spectroscopy and Complementary Analysis

FT-Raman spectroscopy serves as an excellent complement to FT-IR. It is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, the FT-Raman spectrum would be expected to show strong signals for the C=C stretching modes of the indole ring and the C-C backbone of the alkyl substituents. The analysis of related indole structures by FT-Raman spectroscopy supports the prediction of characteristic bands that would confirm the molecular framework. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule. The indole ring system is a well-defined chromophore that typically displays two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ transitions. nih.govnih.gov The position and intensity of these bands are sensitive to the substitution on the indole ring. nih.govnih.gov

For this compound, the presence of the electron-donating amine group at the C-5 position is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole. The alkyl groups at C-2 and C-3 are predicted to have a lesser, though still noticeable, effect on the electronic transitions. nih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Transition | Predicted λmax (nm) | Electronic Transition Type |

|---|---|---|

| ¹Lₐ Band | ~280-295 | π → π |

| ¹Lₑ Band | ~220-235 | π → π |

Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₁₄N₂), the expected monoisotopic mass is approximately 174.1157 g/mol .

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺•) and characteristic fragment ions. The fragmentation pattern provides valuable structural information. In accordance with the nitrogen rule, the molecular ion peak for a compound with an even number of nitrogen atoms will have an even nominal mass. libretexts.org The fragmentation of aliphatic amines is often dominated by alpha-cleavage. libretexts.orgmiamioh.edu

Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ ion, which is often a favorable fragmentation for ethyl-substituted aromatics.

Loss of an ethyl radical (•CH₂CH₃): Leading to an [M-29]⁺ ion.

Alpha-cleavage adjacent to the indole nitrogen: This could involve cleavage within the ethyl group.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 174 | [C₁₁H₁₄N₂]⁺• | Molecular Ion (M⁺•) |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group (benzylic cleavage). |

| 145 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism) for Chiral Indole Derivatives

Chiroptical spectroscopy techniques are indispensable tools for the stereochemical characterization of chiral molecules, providing information on their absolute configuration and conformation in solution. Among these, Electronic Circular Dichroism (ECD) spectroscopy has emerged as a powerful, non-destructive method for elucidating the three-dimensional structure of chiral indole derivatives. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects (CEs), is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

For chiral indole derivatives, the indole nucleus itself and any additional chromophores contribute to the ECD spectrum. The sign and intensity of the observed Cotton effects are directly related to the molecule's absolute configuration and its conformational preferences in solution. researchgate.netencyclopedia.pub The interpretation of ECD spectra is often complex and relies heavily on a synergistic approach combining experimental measurements with quantum-mechanical calculations.

Detailed Research Findings

While specific chiroptical data for this compound is not available in the current body of scientific literature, the principles of ECD analysis can be effectively illustrated by examining studies on structurally related chiral 2,3-disubstituted indoles. Research in this area has demonstrated the utility of ECD in assigning the absolute configuration of newly synthesized chiral indoles.

A common strategy involves the comparison of experimentally measured ECD spectra with those predicted by theoretical calculations, typically using time-dependent density functional theory (TD-DFT). nih.gov This computational approach allows for the simulation of ECD spectra for different possible stereoisomers of a molecule. The absolute configuration of the synthesized compound is then assigned by matching its experimental ECD spectrum to the calculated spectrum of a specific enantiomer.

For instance, in the asymmetric synthesis of axially chiral 2,3-disubstituted indoles, ECD spectroscopy serves as a crucial tool for confirming the enantiomeric excess and absolute configuration of the products. researchgate.net The observed Cotton effects in the ECD spectra of these molecules arise from the electronic transitions of the indole chromophore, which are perturbed by the chiral axis. The sign of the Cotton effect is directly correlated with the stereochemistry of this axis.

The application of the exciton (B1674681) chirality method is another powerful approach within ECD spectroscopy. nih.gov This method is applicable when a molecule contains two or more chromophores that are spatially close and electronically coupled. The interaction between the transition dipole moments of these chromophores gives rise to a characteristic bisignate (two-signed) ECD signal, known as an exciton couplet. The sign of this couplet is directly related to the chirality of the spatial arrangement of the chromophores, allowing for a straightforward determination of the absolute configuration.

The table below summarizes representative data from studies on chiral indole derivatives, illustrating the application of ECD spectroscopy.

| Compound Type | Method of Analysis | Key Findings |

| Axially Chiral 2,3-Disubstituted Indoles | Experimental ECD and TD-DFT Calculations | The sign of the Cotton effects in the ECD spectrum correlates with the axial chirality, enabling the assignment of absolute configuration. |

| Fused Indoline (B122111) Derivatives | HPLC on Chiral Stationary Phase and ECD | Successful separation of enantiomers with distinct ECD spectra, confirming the synthesis of enantioenriched products. nih.gov |

| Indolo- and Pyridopyrrolo-Carbazole-Based Azahelicenes | Preparative Chiral HPLC, Experimental ECD, and TD-DFT Calculations | Resolved enantiomers exhibit strong mirror-image ECD signals, with theoretical calculations supporting the assignment of absolute configuration. nih.gov |

| Chiral Bisarylimido Polyoxomolybdates with Indole-like Moieties | Experimental ECD and TD-DFT Calculations | The ECD spectra are dominated by charge-transfer transitions, with the chirality of the organic scaffold inducing optical activity in the inorganic cage. nih.gov |

Computational and Theoretical Chemistry Studies of 2 Ethyl 3 Methyl 1h Indol 5 Amine and Its Analogs

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules like 2-ethyl-3-methyl-1H-indol-5-amine. These methods model the molecule at the electronic level, providing insights that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method to determine the most stable three-dimensional structure (geometry optimization) and the total electronic energy of a molecule. For an indole (B1671886) derivative such as this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or higher, would be employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net The process involves finding the minimum energy conformation on the potential energy surface.

The optimization of analogous indole structures reveals that the indole ring itself is largely planar. The substituents, the ethyl group at position C2, the methyl group at C3, and the amine group at C5, would have their geometries optimized to minimize steric hindrance. The N-H bond of the indole ring and the amine group are crucial for hydrogen bonding, and their optimized parameters are of significant interest. nih.gov DFT calculations also provide the heat of formation, which is a measure of the molecule's stability. researchgate.net For instance, studies on substituted indoles have used DFT to calculate their heats of formation to evaluate relative stability. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. taylorandfrancis.comrsc.org

For this compound, the electron-rich indole nucleus, further activated by the electron-donating amine group at C5 and the alkyl groups at C2 and C3, would lead to a relatively high-energy HOMO, indicating its propensity to act as an electron donor in chemical reactions. taylorandfrancis.com The LUMO would be distributed over the aromatic system. A smaller HOMO-LUMO gap generally implies higher reactivity. taylorandfrancis.com Computational studies on various indole derivatives have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. taylorandfrancis.comrsc.org Electron-donating groups like -NH2 typically raise the HOMO energy, while electron-withdrawing groups lower it. taylorandfrancis.com

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Indole Analogs (Illustrative Data) Note: This table presents illustrative data from computational studies on various indole derivatives to show general trends, as specific data for this compound is not available.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indole | -5.65 | -0.21 | 5.44 |

| 5-Aminoindole (B14826) | -5.12 | -0.15 | 4.97 |

| 3-Methylindole (Skatole) | -5.43 | -0.18 | 5.25 |

| 5-Nitroindole (B16589) | -6.48 | -1.54 | 4.94 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netdeeporigin.com The MEP map displays regions of varying electrostatic potential on the molecule's surface using a color spectrum. youtube.com

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These areas have a high electron density and are susceptible to electrophilic attack. Such regions would be concentrated around the nitrogen atom of the amine group (-NH2) and potentially on the pyrrole (B145914) ring of the indole nucleus, which is inherently electron-rich. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are sites for nucleophilic attack. The hydrogen atoms of the indole N-H and the amine N-H groups would exhibit a strong positive potential, indicating their role as hydrogen bond donors. youtube.comresearchgate.net

Neutral Regions (Green): These areas represent non-polar regions of the molecule, such as the alkyl (ethyl and methyl) substituents.

MEP analysis is crucial in drug design for understanding how a ligand might interact with the complementary electrostatic environment of a receptor's binding site. deeporigin.comrsc.org

Hirschfeld and Mulliken Charge Analysis

Hirshfeld and Mulliken population analyses are methods used to calculate the partial atomic charges on each atom within a molecule. researchgate.netmcmaster.ca This information helps in understanding the intramolecular charge distribution and reactivity. While Mulliken is a more traditional, basis-set-dependent method, Hirshfeld analysis partitions the electron density in a way that is generally considered more robust. researchgate.netnih.gov

In this compound, these analyses would quantify the electron-donating effects of the substituents. The nitrogen atom of the indole ring and the exocyclic amine group would be expected to carry a significant negative partial charge, making them nucleophilic centers. researchgate.net Conversely, the hydrogen atoms attached to these nitrogens would have positive charges. The carbon atoms of the aromatic ring would show a complex distribution of charges influenced by the resonance and inductive effects of the substituents. Such charge analyses are often used to parameterize molecular mechanics force fields for larger-scale simulations like molecular dynamics. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, which is crucial for understanding its conformational flexibility and its interactions within a biological environment, such as a solvent or a protein binding pocket. tandfonline.comnih.gov While QM methods are typically used for static structures, MD simulations model the movement of atoms and molecules based on classical mechanics. chemmethod.com

An MD simulation of this compound, likely placed in a water box to simulate physiological conditions, would reveal:

The rotational freedom of the ethyl and methyl groups.

The flexibility of the amine group.

The stability of intramolecular interactions.

The pattern of hydrogen bonding with surrounding water molecules.

When studying ligand-receptor interactions, MD simulations are performed on the protein-ligand complex obtained from docking. mdpi.com These simulations can assess the stability of the binding pose, revealing whether the ligand remains securely in the binding pocket or if it is unstable and likely to dissociate. chemmethod.comnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of its components. mdpi.com

Molecular Recognition and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.netthesciencein.org This method is central to drug discovery and helps in understanding the structural basis of a molecule's biological activity. nih.govnih.gov For this compound, docking studies would be performed against various potential protein targets to identify likely binding modes and estimate binding affinity.

Studies on analogous indole derivatives have shown that they can bind to a wide range of receptors, often through a combination of interactions: nih.gov

Hydrogen Bonding: The indole N-H and the amine N-H groups are key hydrogen bond donors, while the amine nitrogen can act as an acceptor. These interactions are often critical for anchoring the ligand in the active site. nih.gov

Hydrophobic Interactions: The ethyl and methyl groups, along with the benzene (B151609) portion of the indole ring, would engage in hydrophobic interactions with non-polar residues in the binding pocket.

π-π Stacking/π-Cation Interactions: The aromatic indole ring can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, or π-cation interactions with positively charged residues like lysine (B10760008) or arginine.

The results of docking studies are typically represented by a scoring function, which estimates the binding free energy. nih.gov Lower scores usually indicate a more favorable binding interaction. These predicted poses are then often used as the starting point for more rigorous MD simulations to validate the stability of the interaction. tandfonline.comnih.gov

Molecular Docking Simulations for Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a potential drug molecule (ligand) interacts with a protein target. For indole derivatives, including analogs of this compound, molecular docking studies have been instrumental in elucidating their binding modes with various biological targets.

Studies on indole derivatives have revealed their potential to bind to a wide array of protein targets. For instance, in the context of anticancer research, indole derivatives have been shown to target the colchicine-binding site of tubulin, a protein crucial for cell division. nih.govnih.gov Molecular docking has demonstrated that these compounds can form hydrogen bonds with key amino acid residues like βCys241 and βAsn258 within this site, thereby stabilizing the interaction and inhibiting tubulin polymerization. nih.govmdpi.com Another significant anticancer target for indole derivatives is the anti-apoptotic proteins Bcl-2 and Mcl-1. Docking studies have shown that these compounds can fit into the active sites of these proteins, forming hydrogen bonds and van der Waals interactions with residues such as Gln96 and Phe101 in Bcl-2. nih.gov

In the realm of anti-inflammatory drug design, new 3-ethyl-1H-indole derivatives have been investigated as selective COX-2 inhibitors. ajchem-a.com Molecular docking predicted strong binding affinities for these compounds, with scores significantly higher than the reference drug meloxicam. The interactions within the COX-2 active site involved hydrogen bonds with amino acid residues like ALA527, ARG120, TYR355, and LYS360, as well as hydrophobic interactions with several other residues. ajchem-a.com

Furthermore, indole derivatives have been studied for their potential as antimicrobial agents. Docking studies of novel indole derivatives against the bacterial regulator protein PqsR of Pseudomonas aeruginosa have shown favorable binding energies. mdpi.com Similarly, when investigating their potential against SARS-CoV-2, indole derivatives were docked into the spike glycoprotein, revealing interactions with residues such as VAL367, LEU368, and PHE342 through hydrogen bonding and hydrophobic interactions. frontiersin.org The ability of the indole scaffold to act as a mimic for natural substrates and the capacity of its functional groups to form hydrogen bonds contribute to its versatile binding capabilities. researchgate.net

Below is a table summarizing the binding interactions of various indole analogs with their respective protein targets as revealed by molecular docking studies.

| Indole Analog Class | Protein Target | Key Interacting Residues | Type of Interaction |

| Indole-acrylamide derivatives | Tubulin (Colchicine-binding site) | βAsn258, βCys241 | Hydrogen bonds |

| General Indole derivatives | Bcl-2 | Gln96, Phe101 | Hydrogen bonds, Van der Waals |

| 3-Ethyl-1H-indole derivatives | COX-2 | ALA527, ARG120, TYR355, LYS360 | Hydrogen bonds |

| Spiro[indole-3,4'-pyridine] derivatives | PqsR (P. aeruginosa) | Not specified | Favorable binding energy |

| General Indole derivatives | SARS-CoV-2 Spike Glycoprotein | VAL367, LEU368, PHE342 | Hydrogen bonds, Hydrophobic |

Free Energy Binding Calculations

While molecular docking provides a static snapshot of the binding pose, free energy binding calculations offer a more quantitative estimation of the binding affinity between a ligand and a protein. These methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP), account for the dynamic nature of the molecules and the solvent effects, providing a more accurate prediction of the binding free energy (ΔG). nih.govresearchgate.netrsc.org

In a study on 7-azaindole (B17877) derivatives, which are analogs of the indole structure, calculations of the binding free-energy change (ΔG) for their interaction with glycogen (B147801) synthase kinase-3β (GSK-3β) were performed. The results showed a significant correlation between the calculated and observed ΔG values, indicating that this computational approach can effectively predict the inhibitory activities of these compounds. nih.gov Such calculations not only provide a quantitative measure of binding but also offer insights into the thermodynamic behavior of the ligands, which is valuable for optimizing their affinity. nih.gov

For a series of A366 derivatives, another class of indole analogs, MM-GBSA calculations were used to discriminate between active and inactive compounds targeting Spindlin1. The computed binding affinity values were significantly more favorable for the active compounds compared to the inactive ones. For instance, the mean MM-GBSA ΔGbind values were -76.3 kcal/mol for active compounds versus -60.35 kcal/mol for inactive compounds, demonstrating the predictive power of this method. mdpi.com

The application of free energy calculations is crucial for lead optimization in drug discovery. nih.gov These methods can accurately predict potency changes within a series of compounds, as demonstrated in studies where Free Energy Perturbation (FEP) methods were used. acs.org For example, FEP has been successfully used to predict the binding affinity of indole-containing compounds to targets like phosphodiesterase 5 (PDE5), even when significant changes in the binding pose occur. acs.org The ability to calculate binding free energies allows for a more rigorous and thermodynamically grounded approach to designing and optimizing novel therapeutic agents based on the indole scaffold. nih.govresearchgate.net

The table below presents examples of calculated binding free energies for indole analogs against their respective targets.

| Indole Analog Class | Protein Target | Calculation Method | Calculated Binding Free Energy (ΔG) |

| 7-azaindole derivatives | Glycogen synthase kinase-3β (GSK-3β) | Free Energy Change (ΔG) Calculation | Significant correlation with observed ΔG |

| A366 derivatives | Spindlin1 | MM-GBSA | -76.3 kcal/mol (actives) vs -60.35 kcal/mol (inactives) |

| General Indole derivatives | Various | Free Energy Perturbation (FEP) | MUE of 0.74 kcal/mol, RMSE of 0.91 kcal/mol for 120 calculations |

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. jocpr.com These models are built by identifying molecular descriptors that correlate with the activity, allowing for the prediction of the activity of new, unsynthesized compounds. For indole derivatives, QSAR studies have been widely used to understand the structural requirements for various biological activities, such as antifungal and anticancer effects. researchgate.net

In a QSAR study of indole derivatives as antifungal agents, various molecular descriptors representing geometric, topological, hydrophobic, and electronic characteristics were calculated. researchgate.net The biological activity data (pMIC values) were then correlated with these descriptors to build a statistical model. The resulting model indicated that compounds with high electronic energy and dipole moment, along with lowered χ2 values, would be effective antifungal agents. researchgate.net Another study on a set of 40 indole derivatives used topological indices to model their logP and LD50 values, demonstrating the utility of these descriptors in predicting physicochemical and toxicological properties. jocpr.com

For indole and isatin (B1672199) derivatives with antiamyloidogenic activity, a 3D-QSAR model was developed. mdpi.com This model identified that hydrophobic/non-polar, electron-withdrawing, and hydrogen bond fields were the most significant contributors to the anti-aggregating potency, with relative contributions of 74.3%, 17.7%, and 7.5%, respectively. mdpi.com Similarly, a QSAR study on indole amide analogues as histone deacetylase (HDAC) inhibitors found that molar refractivity (MR) and the global topological charge index were significantly correlated with the inhibitory activity. researchgate.net

The development of QSAR models often involves dividing the dataset into a training set to build the model and a test set to validate its predictive power. nih.gov Statistical parameters such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the external validation coefficient (r²ext) are used to assess the quality and robustness of the models. mdpi.comnih.gov These studies highlight the importance of specific structural and physicochemical properties in determining the biological activity of indole derivatives.

The following table summarizes the key structural descriptors identified in various QSAR studies of indole analogs.

| Indole Analog Class | Biological Activity | Key Structural Descriptors | QSAR Model Statistics |

| General Indole derivatives | Antifungal | Electronic energy, Dipole moment, χ2 | Not specified |

| General Indole derivatives | logP, LD50 | Topological indices | Not specified |

| Indole and Isatin derivatives | Antiamyloidogenic | Hydrophobic, Electron-withdrawing, Hydrogen bond fields | q² = 0.596, r²ext = 0.695 |

| Indole amide analogues | HDAC inhibition | Molar refractivity (MR), Global topological charge index | Not specified |

Investigation of Nonlinear Optical (NLO) Properties through Theoretical Calculations

Nonlinear optical (NLO) materials are of great interest due to their potential applications in photonics, telecommunications, and optical data storage. researchgate.netresearchgate.net Organic molecules, particularly those with donor-pi-acceptor architectures, can exhibit significant NLO responses. The indole ring system, with its delocalized electrons, serves as an excellent scaffold for designing NLO materials. arxiv.org Theoretical calculations, primarily using Density Functional Theory (DFT), are a powerful tool for investigating and predicting the NLO properties of these molecules. acs.org

Studies on indole derivatives, such as Indole-7-carboxyldehyde (I7C) and Indole-3-Aldehyde (I3A), have used DFT calculations to determine their NLO properties. arxiv.orgnih.gov These calculations typically involve optimizing the molecular geometry and then computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). arxiv.org A high value for these parameters suggests good NLO activity. researchgate.net

For I7C, DFT calculations at the B3LYP/6-311G level of theory predicted a dipole moment of 1.88 Debye, a linear polarizability of 17.36 x 10⁻²⁴ esu, and a first-order hyperpolarizability of 3.96 x 10⁻³⁰ esu. researchgate.netarxiv.org These values are significantly higher than those of urea, a standard inorganic NLO material, indicating the potential of I7C as an NLO material. arxiv.org The analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) further supports the NLO activity by revealing intramolecular charge transfer (ICT) from the electron-donating -NH group of the indole to the electron-accepting carbonyl group. arxiv.org

The choice of the DFT functional and basis set is crucial for the accurate prediction of NLO properties. acs.org For instance, studies have employed functionals like B3LYP and M06 with basis sets such as 6-31G(d,p) and 6-311G++. researchgate.netacs.orgnih.gov These theoretical investigations provide a fundamental understanding of the structure-property relationships that govern the NLO response in indole derivatives, guiding the design of new and more efficient organic NLO materials. acs.org

The table below presents the theoretically calculated NLO properties for an exemplary indole derivative.

| Compound | Method | Dipole Moment (μ) (Debye) | Linear Polarizability (α) (x 10⁻²⁴ esu) | First-Order Hyperpolarizability (β) (x 10⁻³⁰ esu) |

| Indole-7-carboxyldehyde (I7C) | DFT (B3LYP/6-311G) | 1.88 | 17.36 | 3.96 |

Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the structure, stability, and function of molecules and their complexes. nih.govproquest.com In the context of indole derivatives, understanding these interactions is essential for explaining their binding to biological macromolecules and their supramolecular chemistry. nih.gov

Theoretical methods, including Density Functional Theory (DFT) and quantum theory of atoms in molecules (QTAIM), are employed to investigate these weak interactions. nih.gov The Reduced Density Gradient (RDG) plot is a particularly useful tool for visualizing and characterizing the nature of non-covalent interactions. nih.gov

A theoretical investigation of the interaction between indole and dichloromethane (B109758) revealed the presence of hydrogen bonding. nih.gov DFT calculations at the CAM-B3LYP/6-311++G(d) level of theory were used to optimize the geometry of the complex and analyze the interactions. The study showed a red shift in the vibrational frequency of the N-H bond upon complexation, which is a characteristic signature of hydrogen bond formation. nih.gov

In the context of ligand-protein binding, non-covalent interactions are paramount. For example, the binding of indole derivatives to the benzodiazepine (B76468) receptor involves hydrogen bonds between the indole NH group and the receptor, as well as lipophilic interactions with pockets in the binding site. nih.gov Similarly, the interaction of indole derivatives with DNA is often mediated by hydrogen bonds and π-π stacking interactions with the DNA bases. researchgate.net The hydrogen bonding donor or acceptor groups on the indole ring are crucial for establishing these intermolecular contacts and can even lead to sequence-specific DNA binding. researchgate.net

The analysis of non-covalent interactions provides a detailed picture of the forces that govern molecular recognition processes involving indole derivatives. This understanding is fundamental for the rational design of molecules with specific binding properties and biological functions.

Chemical Reactivity and Derivatization Strategies of 2 Ethyl 3 Methyl 1h Indol 5 Amine

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring and the 5-Amino Group

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the amino group at the 5-position further activates the ring, directing incoming electrophiles to specific positions. Electrophilic substitution can occur on the benzene (B151609) portion of the indole ring, with the positions ortho and para to the strongly activating amino group being the most favored.

Common electrophilic aromatic substitution reactions for indoles include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

The 5-amino group itself can also undergo electrophilic attack, although this is less common than substitution on the ring. The reactivity of the amino group is often modulated by converting it into a less activating and less nucleophilic amide or sulfonamide.

N-Alkylation and N-Acylation of the Indole Nitrogen and the 5-Amino Group

Both the indole nitrogen (N1) and the 5-amino group are nucleophilic and can be readily alkylated or acylated. nih.gov The relative reactivity of these two nitrogen atoms can often be controlled by the choice of reagents and reaction conditions.

N-Alkylation: The introduction of an alkyl group onto either nitrogen can be achieved using various alkylating agents such as alkyl halides or sulfates, typically in the presence of a base. niscair.res.in The choice of solvent and base can influence the selectivity between N1 and the 5-amino group. For instance, in aprotic solvents like DMF, N-alkylation might be favored at the more acidic indole nitrogen after deprotonation. niscair.res.in Transition metal catalysts, such as those based on iridium or ruthenium, have been employed for the N-alkylation of amines with alcohols, offering an alternative to traditional methods. acs.org

N-Acylation: Acylation, the introduction of an acyl group (R-C=O), is a common method to protect the amino group or to introduce new functional moieties. This is typically carried out using acyl chlorides or anhydrides in the presence of a base. The resulting amides are generally more stable and less basic than the parent amine. The indole nitrogen can also be acylated, though this often requires stronger conditions.

Functional Group Interconversions of the 5-Amino Moiety

The 5-amino group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a broad spectrum of derivatives. vanderbilt.edu

Amidation: As mentioned, the amino group can be converted to an amide. This not only serves as a protective strategy but can also be a key step in building more complex molecules.

Diazotization: The primary aromatic amine can be converted to a diazonium salt (-N2+) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. Diazonium salts are highly useful intermediates that can be subsequently converted to a variety of other functional groups, including:

Hydroxyl (-OH)

Halogens (-F, -Cl, -Br, -I) via Sandmeyer or Schiemann reactions

Cyano (-CN)

Azido (-N3)

Sulfonamidation: Reaction of the 5-amino group with a sulfonyl chloride (R-SO2Cl) in the presence of a base yields a sulfonamide. Sulfonamides are often more stable than amides and can have distinct biological properties.

Reactions at C2 and C3 Positions of the Indole Ring

While the C3 position of indole is generally the most nucleophilic and prone to electrophilic attack, the presence of a methyl group at C3 in 2-ethyl-3-methyl-1H-indol-5-amine blocks this site. acs.org Consequently, electrophilic substitution is directed towards other positions on the indole ring, primarily the benzene portion.

However, reactions can still be engineered to occur at or involve the C2 and C3 positions:

Oxidation: The indole ring can be oxidized under certain conditions, potentially leading to oxindoles or other oxidized products.

Ring-Opening Reactions: Under more drastic conditions, the indole ring itself can undergo cleavage. For example, ring-opening transformations of indoles via C-C or C-N bond cleavage can lead to the formation of other heterocyclic systems or functionalized acyclic compounds. acs.org

Metal-Catalyzed Cross-Coupling: While the C-H bonds at C2 are generally unreactive, modern organometallic catalysis can enable their functionalization. Palladium-catalyzed C-H activation is a powerful tool for introducing new carbon-carbon or carbon-heteroatom bonds at previously inaccessible positions. acs.org

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. arkat-usa.orgrsc.org The presence of both a nucleophilic indole ring and a primary amino group makes this compound an excellent candidate for various MCRs. nih.govacs.org

Indole derivatives can participate in a variety of MCRs, including:

Ugi Reaction: This four-component reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. The 5-amino group of this compound could serve as the amine component.

Mannich Reaction: This involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. arkat-usa.org

Povarov Reaction: A formal [4+2] cycloaddition between an aromatic amine, an aldehyde, and an alkene or alkyne.

Biginelli-type Reactions: While the classic Biginelli reaction involves urea, an aldehyde, and a β-ketoester, variations using indole-based components are known.

These MCRs provide rapid access to complex and diverse molecular scaffolds, which is highly valuable in medicinal chemistry and materials science. researchgate.net

| Reaction Type | Reagents | Product Type |

| Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents, Sulfonating agents, Alkyl/Acyl halides | Substituted indoles |

| N-Alkylation | Alkyl halides, Sulfates, Alcohols with metal catalysts | N-alkylated indoles and amines |

| N-Acylation | Acyl chlorides, Anhydrides | N-acylated indoles and amides |

| Diazotization | Nitrous acid | Diazonium salts |

| Multicomponent Reactions | Aldehydes, Isocyanides, etc. | Complex heterocyclic structures |

Photochemistry and Photophysical Properties of Substituted Indoles, with Relevance to 2 Ethyl 3 Methyl 1h Indol 5 Amine

Photoinduced Tautomerization Processes in Indole (B1671886) Systems

Photoinduced tautomerization is a key photochemical process in certain indole systems. Upon absorption of UV light, some indole derivatives can undergo excited-state intramolecular proton transfer (ESIPT), leading to the formation of a tautomeric form with distinct photophysical properties. aip.org For instance, studies on indole and 3-formylindole in low-temperature matrices have shown that UV irradiation can induce the conversion of the initial 1H-form to the 3H-tautomer. aip.org This process involves the transfer of the hydrogen atom from the nitrogen at position 1 to the carbon at position 3.

In the case of 7-azaindole (B17877), a well-studied indole analogue, photoinduced tautomerization in various alcohols occurs via a double proton transfer within a specific complex formed between the excited solute molecule and a single alcohol molecule. rsc.org The rate of this process is influenced by the acidity of the alcohol. rsc.org Computational studies on 4-azaindole (B1209526) and 5-azaindole (B1197152) have also demonstrated that while the N1H tautomer is more stable in the ground state, the N(n)H tautomer is favored in the excited state. nih.gov This excited-state tautomerization is observed experimentally in the presence of a base. nih.gov

The involvement of the N-H bond in the rate-limiting step of some photochemical reactions of indoles, such as the dehydrogenative photocyclization of 3-styryl indoles, further highlights the importance of tautomerization processes. acs.org Kinetic isotope effect experiments have confirmed the role of hydrogen evolution via tautomerization in these reactions. acs.org

Photodetachment and Radical Formation upon UV Irradiation

UV irradiation of indole and its derivatives can lead to the photodetachment of a hydrogen atom, resulting in the formation of an indolyl radical. aip.org This process has been observed for indole trapped in low-temperature matrices, where UV light causes the detachment of the hydrogen atom from the N1-H bond. aip.org The resulting indolyl radical is a significant species, as it is analogous to the tryptophan radical, which is believed to play a role in electron transfer in proteins. aip.org

The mechanism of photoionization in aqueous solution has been studied for indole, the chromophore of tryptophan. nih.gov Photoionization is an active pathway for indole in aqueous environments and can proceed through different mechanisms depending on the excitation wavelength. nih.govacs.org For example, with 200 nm excitation, electrons are directly ejected into the solvent. nih.govacs.org In contrast, excitation at 268 and 292 nm populates excited states that form a tightly bound indole cation and electron-ion pair, which then dissociates on a nanosecond timescale. nih.govacs.org The formation of these charged species is a precursor to triplet indole production and enhances the intersystem crossing rate. nih.gov

The formation of radical cations upon UV excitation has also been proposed as a key step in the photochemical deuteration of some phenyl-substituted indoles. rsc.orgnih.gov Laser flash photolysis experiments have detected the presence of radical cations of 2-phenylpyrrole, 2-phenylindole (B188600), and N-methyl-2-phenylindole. nih.gov

Photochemical Deuterium (B1214612) Exchange Mechanisms

A novel mechanism for the photochemical deuteration of certain phenyl-substituted indoles has been reported. rsc.orgnih.gov Irradiation of compounds like 2-phenylindole in a mixture of acetonitrile-d3 (B32919) and deuterium oxide (CD3CN-D2O) results in deuterium exchange at the carbon atoms of both the indole ring and the adjacent phenyl ring. rsc.orgnih.gov The proposed mechanism involves the ejection of an electron upon excitation, leading to the formation of a radical cation. rsc.orgnih.gov This radical cation can then abstract a deuterium atom from the solvent or undergo bimolecular deuterium abstraction. rsc.orgnih.gov

An alternative mechanism for deuterium exchange may involve the homolytic cleavage of the N-D bond followed by the recombination of the resulting radical pair. rsc.orgnih.gov The efficiency of this photochemical deuteration is significantly higher in CD3CN-D2O compared to CH3CN-D2O. rsc.orgnih.gov It has also been shown that the reaction proceeds from the singlet excited state, as the presence of air (a triplet quencher) does not inhibit the reaction. rsc.org

Furthermore, palladium-catalyzed, directing group-free methods for the selective deuteration of indoles have been developed, offering a programmable way to introduce deuterium at specific positions, such as C2 and C3, by slightly modifying the reaction conditions. chemrxiv.org

Excited State Dynamics and Energy Transfer in Indole Chromophores

The photophysics of indole is largely governed by two low-lying singlet excited states, denoted as ¹Lₐ and ¹Lₑ. aip.orgnih.gov These states are nearly degenerate in energy, and their relative ordering can be influenced by the polarity of the solvent due to the larger dipole moment of the ¹Lₐ state. nih.gov This solvent-dependent behavior is responsible for the large Stokes shift observed for indole and its derivatives. nih.govacs.org

Upon UV excitation, the indole molecule undergoes both geometrical and solvent relaxation, leading to a lowering of the energy of the ¹Lₐ and ¹Lₑ states. nih.gov The relaxation of the excited electronic states of aqueous indole has been modeled as transitions between the ¹Lₐ and ¹Lₑ states, followed by irreversible relaxation to a dark singlet state (¹πσ). nih.govacs.org The ¹πσ excited state is dissociative and plays a crucial role in the photodetachment of the hydrogen atom from the N1-H bond. aip.org

The fluorescence properties of indole derivatives, which are sensitive to the local environment, have been widely used to probe changes in polarity in proteins. nih.gov The introduction of substituents on the indole ring can further modify the excited-state dynamics and energy transfer processes, allowing for the fine-tuning of their spectroscopic properties. acs.org

Photo-responsive Behavior of Indole Derivatives

Indole derivatives are key components in the design of molecular organic photoactuators, such as photoswitches and molecular motors. chim.itgoettingen-research-online.de These molecules can convert light energy into molecular motion, undergoing reversible transformations between two or more states with distinct properties upon light irradiation. chim.it

The photo-responsive behavior of indole derivatives often involves E-Z isomerization around a double bond. chim.it For example, donor-acceptor Stenhouse adducts (DASAs) containing an indole moiety can undergo photoisomerization. chim.it The presence of certain functional groups, like a hydroxy group, can influence the selectivity of the double bond isomerization. chim.it

The introduction of an indole or oxindole (B195798) motif into a photochemical actuator can significantly impact its thermal and photochemical properties, often leading to compounds that respond to visible light. chim.it For instance, azobenzene-oxindole dyads have been developed as hetero-photochromic systems where the switching behavior of both photoresponsive units can be coupled. nih.gov Similarly, novel pyrazolyazoindole derivatives have been synthesized and shown to act as photoswitches with thermal half-lives ranging from hours to over a week, depending on the substituents. rsc.org These photoswitches exhibit changes in their UV-vis and NMR spectra upon irradiation, confirming the transition between different isomeric states. rsc.org

Polymerization and Supramolecular Assembly of Indole Derivatives, Including Poly 2 Ethyl 3 Methyl 1h Indole

Mechanisms of Indole (B1671886) Polymerization and Copolymerization

The polymerization of indole and its derivatives can be achieved through various methods, with electrochemical polymerization being a prominent technique for generating conductive polymer films. researchgate.netacs.org The mechanism of electropolymerization typically involves the oxidation of the indole monomer to form a radical cation. This is followed by the coupling of these radical cations and subsequent deprotonation to form dimers, trimers, and ultimately the polymer chain. The polymerization of the indole ring is understood to primarily occur at the 2 and 3 positions. epa.gov

Indole exhibits good thermal stability, high-redox activity, and a slower degradation rate compared to other conductive polymers like polyaniline and polypyrrole. mdpi.com The electrochemical polymerization of indole can be carried out in various solvents and supporting electrolytes, including boron trifluoride diethyl etherate (BFEE), which has been shown to be an effective medium for the copolymerization of indole with other monomers like 3-methylthiophene. epa.gov

Copolymerization is a strategy employed to enhance the properties of polyindole. nih.gov By incorporating other monomeric units, such as thiophene (B33073) or carbazole (B46965) derivatives, it is possible to tune the resulting copolymer's electrochemical activity, stability, and mechanical properties. mdpi.comnih.gov For instance, the electrochemical copolymerization of indole with 3-hexylthiophene (B156222) has been explored to improve the solubility of the resulting polymer in organic solvents. mdpi.com The properties of the resulting copolymers, such as conductivity and optical band gap, are influenced by the nature of the comonomer and the linkage position on the indole ring. nih.gov

The general mechanism for the electropolymerization of indole is depicted as a multi-step process:

Oxidation: The indole monomer is oxidized at the electrode surface to form a radical cation.

Coupling: Two radical cations couple to form a dihydro-dimer dication.

Deprotonation: The dimer undergoes deprotonation to form a neutral dimer.

Chain Propagation: The dimer is re-oxidized, and the process continues with the addition of more monomer units to extend the polymer chain.

Synthesis and Characterization of Poly(2-ethyl-3-methyl-1H-indole)

A novel approach to synthesizing a polymer of the indole series with a 1,5-linkage of monomeric units has been demonstrated through the intramolecular acid-catalyzed cyclization of a polyaniline derivative. researchgate.net Specifically, poly(2-ethyl-3-methyl-1H-indole) has been synthesized from poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] in polyphosphoric acid (PPA) at elevated temperatures (140–150°C), achieving a high yield of 81%. researchgate.netresearchgate.net

The synthesis proceeds via an intramolecular polyheterocyclization reaction. The precursor polymer, poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline], has a molecular weight (Mw) of 79,144 g/mol as determined by gel-permeating chromatography. researchgate.net Following the cyclization reaction, the resulting poly(2-ethyl-3-methyl-1H-indole) is assumed to have a molecular weight of approximately 64,213 g/mol . researchgate.net

The structure of the resulting polymer was confirmed through various spectral methods. researchgate.net The ¹H NMR spectrum of poly(2-ethyl-3-methyl-1H-indole) shows aromatic protons resonating in the region of δ 6.80–7.50 ppm. researchgate.net The appearance of signals corresponding to the ethyl and methyl groups on the indole ring confirms the successful cyclization. researchgate.net

Table 1: Physicochemical Properties of Poly(2-ethyl-3-methyl-1H-indole) and its Precursor

| Property | Poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] (Precursor) | Poly(2-ethyl-3-methyl-1H-indole) |

| Molecular Weight (Mw) | 79,144 g/mol | ~64,213 g/mol |

| Yield | - | 81% |

| Thermal Stability | Lower | Higher |

| Luminescence Intensity | Lower | Higher |

| Photoconductivity | Not reported | Yes, conductivity increases by a factor of 2 upon irradiation |

| Moisture Sensing Response | Lower | Higher |

This table is based on data presented in the research articles. researchgate.netresearchgate.net

The resulting poly(2-ethyl-3-methyl-1H-indole) exhibits enhanced thermal stability compared to its precursor polymer. Furthermore, its photoluminescence spectrum shows a bathochromic shift of 16 nm and a significant increase in luminescence intensity. The polymer also demonstrates photoconductivity and has a fine porous structure, making it a candidate for use in resistive moisture sensors with a higher response compared to the precursor polymer. researchgate.net

Supramolecular Interactions and Self-Assembly of Substituted Indoles

Substituted indoles are capable of forming well-defined supramolecular structures through non-covalent interactions. These interactions are primarily driven by hydrogen bonding (involving the N-H group), π-π stacking (between the aromatic rings), and van der Waals forces. The specific nature and directionality of these interactions dictate the final architecture of the self-assembled system.

Recent research has shown that newly synthesized indole derivatives can form stable nanospheres in aqueous environments through supramolecular assembly. acs.org These nanospheres, with diameters in the range of 100–200 nm, can be formed via a process of self-assembly, highlighting the intrinsic ability of these molecules to organize into higher-order structures. acs.org

The self-assembly of indole derivatives on surfaces has also been investigated. For example, the study of s-indacene-1,3,5,7(2H,6H)-tetrone on silver surfaces using scanning tunneling microscopy (STM) revealed the formation of "brickwall-type" phases. rsc.org This demonstrates how the interplay between molecule-molecule and molecule-substrate interactions can lead to ordered two-dimensional structures. The ability of molecules to adapt their conformation and interaction motifs is a key aspect of forming these complex assemblies. rsc.org

The formation of these supramolecular assemblies can significantly influence the material's properties. For instance, the adsorption of other molecules onto the surface of self-assembled indole derivative nanospheres can facilitate chemical reactions, indicating that the supramolecular structure can act as a microreactor. acs.org

Future Research Directions and Unexplored Avenues for 2 Ethyl 3 Methyl 1h Indol 5 Amine

Advanced Synthetic Strategies for Complex Architectures

The strategic placement of ethyl, methyl, and amine functionalities on the indole (B1671886) scaffold of 2-ethyl-3-methyl-1H-indol-5-amine provides multiple handles for the construction of more complex molecular architectures. Future research could leverage these features to build novel compounds with potential applications in medicinal chemistry and materials science.

One promising avenue lies in the derivatization of the 5-amino group. This primary amine can serve as a nucleophile in a variety of reactions, including acylation, sulfonylation, and reductive amination, to introduce a wide range of functional groups. These modifications could be used to modulate the electronic properties and biological activity of the molecule.

Furthermore, the indole ring itself is amenable to further functionalization. While the C-3 position is occupied, the other positions on the pyrrole (B145914) and benzene (B151609) rings could be targeted using modern synthetic methods. For instance, late-stage C-H functionalization, a powerful tool in modern organic synthesis, could be employed to introduce additional substituents at the C-4, C-6, or C-7 positions. Palladium, rhodium, or iridium-catalyzed reactions could be explored for this purpose, potentially leading to novel scaffolds that are otherwise difficult to access.

Another area of exploration is the use of this compound as a building block in multicomponent reactions. These reactions, which form several bonds in a single operation, offer an efficient route to complex molecules. The amino group could participate in reactions such as the Ugi or Passerini reactions, leading to diverse libraries of peptidomimetics or other complex structures.

| Potential Synthetic Strategy | Description | Potential Outcome |

| Derivatization of the 5-Amino Group | Acylation, sulfonylation, or reductive amination to introduce new functional groups. | Modulation of electronic properties and biological activity. |

| Late-Stage C-H Functionalization | Palladium, rhodium, or iridium-catalyzed introduction of substituents at C-4, C-6, or C-7. | Access to novel and complex indole scaffolds. |

| Multicomponent Reactions | Use as a building block in Ugi, Passerini, or similar reactions. | Efficient synthesis of diverse molecular libraries. |

| Polymerization | The amino group could be used to incorporate the indole unit into polymer chains. | Development of novel functional materials with unique electronic or optical properties. |

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Methods

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing future applications. Advanced spectroscopic and computational methods can provide these much-needed insights.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning the proton and carbon signals of the molecule. This detailed characterization is a prerequisite for any further chemical studies. While specific experimental data is not widely published, predicted spectral data can be estimated based on known values for similar indole derivatives. mdpi.com

Predicted Spectroscopic Data for this compound:

| Spectroscopic Technique | Predicted Observations |

|---|---|

| ¹H NMR | Signals for the ethyl and methyl groups, aromatic protons on the benzene ring, and the N-H protons of the indole and amino groups. |

| ¹³C NMR | Resonances for all carbon atoms, including the ethyl and methyl carbons and the carbons of the indole core. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₄N₂). |